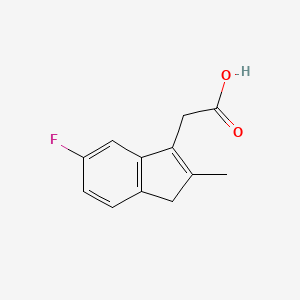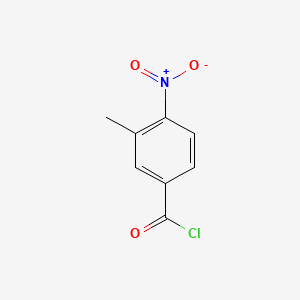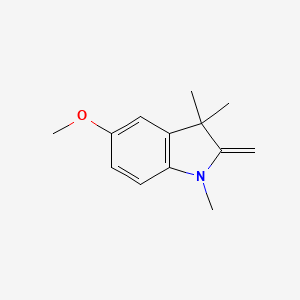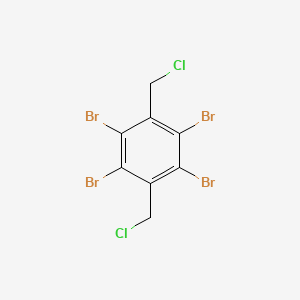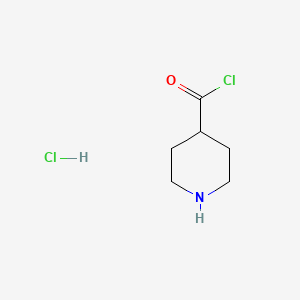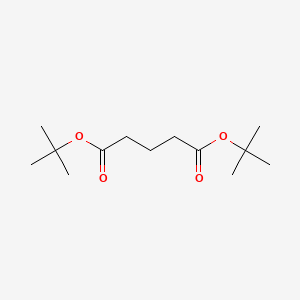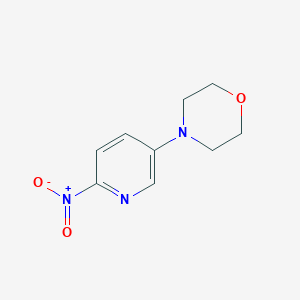
4-(6-Nitropyridin-3-yl)morpholine
Vue d'ensemble
Description
“4-(6-Nitropyridin-3-yl)morpholine”, also known as “3-Nitro-4-morpholinopyridine”, is a heterocyclic organic compound. It has a molecular formula of C9H11N3O3 .
Synthesis Analysis
The synthesis of morpholines, including “4-(6-Nitropyridin-3-yl)morpholine”, often involves the use of 1,2-amino alcohols and their derivatives as starting materials . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-(6-Nitropyridin-3-yl)morpholine” consists of a morpholine ring attached to a nitropyridine ring . The exact mass of the molecule is 209.2 g/mol .Chemical Reactions Analysis
Morpholines, including “4-(6-Nitropyridin-3-yl)morpholine”, are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
“4-(6-Nitropyridin-3-yl)morpholine” has a molecular weight of 209.2 g/mol . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis of Biologically Relevant Compounds
The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . It’s used in the synthesis of these compounds from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
Pharmaceutical Applications
Morpholine and its derivatives have great industrial importance and are used in the synthesis of many potent drugs . Their feasible physico-chemical properties (polarity and solubility), low cost, and wide availability make them suitable candidates for this purpose .
Corrosion Inhibitor
Morpholine and its derivatives are used as corrosion inhibitors in various industries . They help protect metal surfaces and equipment from corrosion, thereby extending their lifespan and maintaining their performance.
Optical Bleaching Agent
In the textile industry, morpholine derivatives are used as optical bleaching agents . They help enhance the whiteness and brightness of textiles, making them more appealing to consumers.
Solvent for Cellulose
Morpholine derivatives are used as solvents to dissolve cellulose . This is particularly useful in the production of cellulose-based products such as paper, textiles, and certain types of plastics.
Fruit or Vegetable Coating
Some morpholine derivatives are used as coatings for fruits and vegetables . They help preserve the freshness and extend the shelf life of these products.
Safety and Hazards
Mécanisme D'action
Mode of Action
Nitropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets through different mechanisms, such as inhibition or activation of enzymes, interaction with cell receptors, or disruption of cell membrane integrity .
Biochemical Pathways
Nitropyridines can potentially affect various biochemical pathways depending on their specific targets
Action Environment
The action, efficacy, and stability of “4-(6-Nitropyridin-3-yl)morpholine” can be influenced by various environmental factors such as pH, temperature, presence of other molecules, and specific characteristics of the biological system where the compound is active
Propriétés
IUPAC Name |
4-(6-nitropyridin-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-12(14)9-2-1-8(7-10-9)11-3-5-15-6-4-11/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJUAAWSTSRHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387873 | |
| Record name | 4-(6-nitropyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Nitropyridin-3-yl)morpholine | |
CAS RN |
491855-89-1 | |
| Record name | 4-(6-nitropyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






